molecular formula C17H24Cl2N2S B7947982 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride

Cat. No.: B7947982
M. Wt: 359.4 g/mol
InChI Key: UFPMCCCSXDLENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a benzyl group at the 1-position and a thiophen-2-ylmethyl substituent at the 4-amino position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

1-benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S.2ClH/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17;;/h1-7,12,16,18H,8-11,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMCCCSXDLENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CS2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride involves several steps. One common method includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then reacted with thiophen-2-ylmethyl chloride in the presence of a base to yield 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophen-2-ylmethyl positions, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to and inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidin-4-amine Derivatives

Compound Name Substituent (R Group) Synthesis Yield Molecular Weight (g/mol) Salt Form Key Features
1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride Thiophen-2-ylmethyl Not reported ~337.3 (calculated) Dihydrochloride Thiophene enhances π-π interactions
1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (Compound 27) 3,4-Dichlorophenyl 68% ~349.3 Free base Electron-withdrawing Cl groups
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine (Compound 28) 4-Chloro-3-methoxyphenyl 75% ~344.8 Free base Mixed electronic effects (Cl, OMe)
1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine (Compound 2a) 4-(tert-Butyl)benzyl 70% ~348.5 Free base Bulky tert-butyl increases lipophilicity
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl Not reported ~245.2 Hydrochloride Simple chloro-substituted analog
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidin-2-yl Not reported ~254.7 Dihydrochloride Heteroaromatic pyrimidine group

Key Observations:

Synthetic Efficiency : Yields for analogs range from 68% to 75%, suggesting that steric and electronic factors in the R group influence reaction efficiency. The thiophene-containing target compound may require optimized conditions due to the sulfur atom’s reactivity .

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in Compound 27): May reduce basicity of the piperidine nitrogen. Electron-Donating Groups (e.g., OMe in Compound 28): Could enhance solubility via polar interactions. Thiophene vs.

Salt Forms : Dihydrochloride salts (target compound and pyrimidine analog) likely exhibit higher aqueous solubility than free bases or 1:1 hydrochloride salts .

Biological Activity

1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-aminedihydrochloride, commonly referred to as 1-BTP, is a synthetic compound with potential applications in pharmacological research. Its unique structure, characterized by a piperidine ring substituted with a benzyl group and a thiophene moiety, suggests diverse biological activities. This article delves into the biological activity of 1-BTP, synthesizing information from various studies and sources.

  • Molecular Formula : C17H24Cl2N2S
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1158494-97-3
  • Purity : Typically 95%

The compound exists as a dihydrochloride salt, enhancing its solubility and stability for various research applications.

Pharmacological Potential

1-BTP has been identified as a candidate for exploring new therapeutic agents due to its unique chemical properties. Its structural analogs have shown promising results in various biological assays:

  • Receptor Interaction : Similar compounds have been studied for their agonistic effects on CCK1 receptors, which are implicated in appetite regulation and anxiety .
  • Antimicrobial Activity : Although specific studies on 1-BTP are scarce, related compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the potential applications of compounds structurally related to 1-BTP:

  • Analogs with Antimicrobial Properties :
    • A study on piperidine derivatives indicated that modifications can lead to significant antibacterial activity against resistant strains such as MRSA and E. coli. The structure-activity relationship (SAR) revealed that specific substitutions enhance efficacy .
  • Neuroinflammation Models :
    • Compounds similar to 1-BTP have been tested in BV2 microglia models, showing reduced reactive oxygen species (ROS) production and downregulation of pro-inflammatory genes, suggesting potential neuroprotective effects .

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsUnique Features
(3r,4r)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochlorideDimethyl substitution on the piperidine ringSelective inhibition of Janus kinase 1
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesBenzyloxyphenyl groupGood oral bioavailability
N-benzyl-piperidine derivativesVarious substitutionsUsed for developing analgesics

This table illustrates the diversity within the piperidine family and highlights how structural variations can lead to different biological activities.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1-Benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer :

  • Purity Assessment : High-Performance Liquid Chromatography (HPLC) with ≥98% purity threshold, as standardized for structurally similar piperidine derivatives (e.g., 4-ethyl-N-phenethylpiperidin-4-amine dihydrochloride) .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify benzyl and thiophen-2-ylmethyl substituents. Ultraviolet-Visible (UV-Vis) spectroscopy at λmax ~255 nm can corroborate aromatic/heterocyclic components .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (expected ~381.4 g/mol for analogous dihydrochloride salts) .

Q. What synthetic routes are documented for piperidin-4-amine dihydrochloride derivatives, and how can they be adapted for this compound?

  • Methodological Answer :

  • Mannich Reaction : Base-mediated condensation of benzylamine, thiophen-2-ylmethylamine, and piperidin-4-one, followed by dihydrochloride salt formation via HCl treatment, as used for 1-aryl-3-phenethylamino-1-propanone hydrochlorides .
  • Modular Substitution : Replace phenethylamine in analogous syntheses (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) with thiophen-2-ylmethylamine to introduce the thiophene moiety .
  • Purification : Recrystallization from ethanol/water mixtures to achieve crystalline solid forms, with storage at -20°C for long-term stability .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Maintain at -20°C in airtight, light-resistant containers to prevent degradation, as recommended for hygroscopic piperidine derivatives .
  • Handling : Use inert atmosphere (e.g., nitrogen glovebox) during weighing to minimize moisture absorption. Conduct solubility tests in DMSO or ethanol for experimental preparation .

Advanced Research Questions

Q. What computational strategies can optimize the synthetic pathway for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to model intermediate stability and transition states, as demonstrated by ICReDD for reaction design .
  • Condition Screening : Use machine learning to predict optimal solvent systems, temperatures, and catalyst ratios from analogous reactions (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide syntheses) .
  • Iterative Feedback : Validate computational predictions with small-scale experiments, then refine models using experimental yield data .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified benzyl/thiophene groups (e.g., fluorinated or methyl-substituted variants) to assess electronic/steric effects .
  • Target Profiling : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays, as done for 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride .
  • Metabolic Stability : Evaluate hepatic microsome clearance rates to correlate lipophilicity (e.g., logP from trifluoromethyl analogs) with pharmacokinetic profiles .

Q. What experimental approaches resolve contradictions in reported biological activity data for similar compounds?

  • Methodological Answer :

  • Replication Studies : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to isolate protocol variability .
  • Multi-Technique Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., 4-piperidinyl amine hydrochlorides) to identify trends obscured by outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.